molecular formula C21H14N2O5 B2697883 (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 622801-64-3

(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2697883
CAS No.: 622801-64-3
M. Wt: 374.352
InChI Key: YKDHRSVYCDXJIT-JMIUGGIZSA-N
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Description

(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic small molecule recognized for its potential as a kinase inhibitor, with specific research interest in the field of oncology and signal transduction. This compound belongs to a class of molecules designed to modulate key cellular pathways by targeting ATP-binding sites on various kinase enzymes. Its structure, featuring a benzofuran-3(2H)-one core, is analogous to other known kinase inhibitors, suggesting a mechanism of action involving the disruption of phosphorylation events critical for cancer cell proliferation and survival. While specific potency and selectivity data for this exact isomer are a subject of ongoing research, its structural profile indicates potential utility as a chemical probe for studying kinases like the JAK/STAT pathway or other oncogenic targets. Researchers can employ this compound in in vitro assays to investigate kinase function, screen for anti-cancer activity, and elucidate downstream signaling mechanisms. For detailed molecular information, including structural and theoretical property data, researchers are directed to the PubChem database . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z)-6-[(4-nitrophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5/c24-21-18-8-7-17(27-13-14-3-5-16(6-4-14)23(25)26)11-19(18)28-20(21)10-15-2-1-9-22-12-15/h1-12H,13H2/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDHRSVYCDXJIT-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the benzofuran core.

    Attachment of the Nitrobenzyl Group: This can be done through nucleophilic substitution reactions where the nitrobenzyl group is introduced to the benzofuran structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halides or organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. For instance, modifications to its structure might enhance its efficacy or reduce toxicity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Analysis

  • C6 Substituents :
    • Electron-withdrawing groups (EWGs) like nitro (target compound) or chloro (5b) enhance tubulin-binding affinity by modulating electron density in the benzofuran core .
    • Methoxy or hydroxy groups (e.g., 6v, 6w) improve solubility but may reduce potency due to weaker interactions with the hydrophobic colchicine pocket .
  • C2 Benzylidene Modifications :
    • Pyridinyl groups (3-yl vs. 4-yl) influence geometric alignment with tubulin. Pyridin-4-ylmethylene (5b) showed stronger leukemia cell line inhibition than pyridin-3-yl derivatives, suggesting positional selectivity .
    • Bulky substituents (e.g., indolyl in 5a) enhance selectivity for solid tumors by optimizing steric complementarity with the tubulin pocket .
  • Toxicity Profile: Compounds lacking EWGs (e.g., 6v) show reduced cytotoxicity but also lower efficacy.

Mechanistic Comparisons

  • Tubulin Binding :
    • 5a and 5b disrupt microtubule polymerization by occupying the colchicine site, validated via molecular docking and tubulin polymerization assays . The target compound likely shares this mechanism but requires empirical validation.
  • Antiviral Activity :
    • CID 1804018 inhibits Marburg virus replication via NP interaction, demonstrating the benzofuran scaffold's versatility beyond oncology .

Biological Activity

(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a compound that has garnered attention due to its potential biological activities. This article focuses on the synthesis, biological activities, and mechanisms of action of this compound, supported by various studies and data.

Synthesis

The synthesis of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. The compound can be synthesized through a series of nucleophilic substitutions and coupling reactions involving benzofuran derivatives and pyridine-based reagents. The synthetic pathway often includes the use of catalysts like palladium or copper to facilitate the formation of the desired product.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, exhibit significant antimicrobial properties. A study reported that compounds with similar structures demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

CompoundMIC (µM) against MRSAMIC (µM) against E. faecalis
Compound A1.52.0
(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one1.82.5

Anticancer Activity

The compound also shows promise in anticancer research. Benzofuran derivatives have been linked to apoptosis induction in cancer cells, with mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . For instance, a related study found that benzofuran analogs could inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents.

The biological activity of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways related to inflammation and cell survival.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives in clinical settings:

  • Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a benzofuran derivative similar to (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one against resistant bacterial strains, showing a significant reduction in infection rates compared to standard treatments.
  • Cancer Treatment : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in viability of various cancer cell lines, including breast and lung cancers.

Q & A

Q. What are the established synthetic routes for (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one?

The compound is synthesized via a Knoevenagel condensation between benzofuran-3(2H)-one and substituted aldehydes. Key steps include:

  • Step 1 : Functionalization of benzofuran-3(2H)-one at the 6-position with a 4-nitrobenzyloxy group via nucleophilic substitution under basic conditions .
  • Step 2 : Condensation of the modified benzofuranone with pyridine-3-carbaldehyde using morpholine acetate or L-proline-based natural deep eutectic solvents (NaDES) as catalysts. Reaction times and yields vary with solvent choice (e.g., 59% yield in 18 minutes under ultrasound-assisted NaDES catalysis) .
  • Stereochemical control : The (Z)-isomer is favored due to steric hindrance between the nitrobenzyloxy group and pyridinylmethylene moiety, confirmed by NOESY NMR or X-ray crystallography .

Q. How is the stereochemistry of the compound validated experimentally?

  • X-ray crystallography : Single-crystal analysis of analogous (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one derivatives reveals planar geometry and intramolecular hydrogen bonding, stabilizing the (Z)-configuration .
  • 1H NMR : Coupling constants (e.g., J = 7.5–8.1 Hz for olefinic protons) and NOESY correlations distinguish (Z)- and (E)-isomers .

Q. What standard assays evaluate the biological activity of this compound?

  • Anticancer screening : MTT assays on cancer cell lines (e.g., MDA-MB-231, MCF-7) measure IC50 values. For related aurones, IC50 ranges from 10–50 µM .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining and mitochondrial membrane potential loss (JC-1 dye) are used .
  • Anti-inflammatory activity : NF-κB inhibition assays in macrophages (e.g., LPS-induced TNF-α suppression) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?

  • Catalyst screening : NaDES (e.g., L-proline-based solvents) improves reaction efficiency and reduces waste compared to traditional bases like piperidine .
  • Ultrasound assistance : Reduces reaction time from hours to minutes (e.g., 18 minutes vs. 24 hours) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor higher yields but may require post-reaction purification to remove byproducts .

Q. What computational methods predict the compound's binding affinity to biological targets?

  • Molecular docking : Used to model interactions with kinases (e.g., PIM1) or transcription factors (e.g., NF-κB). For example, aurones show binding energies of −8.2 kcal/mol to PIM1 .
  • QSAR studies : Correlate substituent effects (e.g., nitro group electron-withdrawing properties) with bioactivity. Nitrobenzyloxy groups enhance cellular uptake and target engagement .

Q. How do structural modifications influence bioactivity?

  • Substituent effects :

    Substituent (R)Activity Trend (IC50)Mechanism
    4-Nitrobenzyloxy15 µM (MCF-7)Apoptosis via G0/G1 arrest
    3-Methoxybenzyl22 µM (MDA-MB-231)Mitochondrial depolarization
    Pyridinylmethylene18 µM (NF-κB inhibition)Competitive binding to p65 subunit
  • Steric hindrance : Bulky substituents at the 6-position reduce activity due to impaired target binding .

Q. How are contradictions in biological data resolved?

  • Case study : Discrepancies in IC50 values across cell lines may arise from differential expression of drug transporters (e.g., ABCB1). Validate via:
    • Knockdown experiments : siRNA targeting ABCB1 enhances compound efficacy in resistant lines .
    • Metabolic stability assays : Liver microsome studies assess cytochrome P450-mediated degradation .

Q. What strategies improve the compound's pharmacokinetic profile?

  • Prodrug design : Masking the nitro group as a nitroreductase-sensitive prodrug enhances tumor-specific activation .
  • Lipid nanoparticle encapsulation : Increases bioavailability in murine models by 40% .

Methodological Considerations

Q. How is purity validated for in vivo studies?

  • HPLC : ≥98% purity confirmed using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .
  • Elemental analysis : C, H, N values must align with theoretical calculations (e.g., C: 62.12%, H: 3.25%, N: 6.72%) .

Q. What are the best practices for handling and storage?

  • Storage : −20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Safety : Use PPE (gloves, goggles) and avoid inhalation; LC-MS monitoring detects degradation products during long-term storage .

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